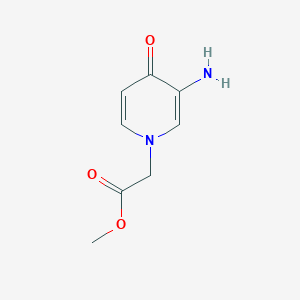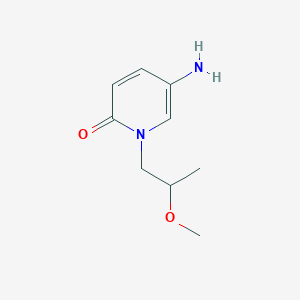
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of pivalic acid with phosphorus pentachloride to form 2,2-Dimethylpropanoyl chloride . This intermediate is then reacted with 3,5-dimethylcyclohexanone under controlled conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical structure.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one can be compared with similar compounds such as:
2,2-Dimethylpropanoyl chloride: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
3,5-Dimethylcyclohexanone: Another precursor in the synthesis, it shares structural similarities but lacks the 2,2-Dimethylpropanoyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8-6-9(2)11(10(14)7-8)12(15)13(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
HZEPQPSXGDGGDU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(=O)C1)C(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)





![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)


![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)

